2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
This compound (CAS: 1353960-76-5) is a piperidine derivative featuring a benzyl ester at the 1-position and a hydroxyethyl-methyl-amino substituent at the 2-position of the piperidine ring. Its molecular weight is 305.42 g/mol (calculated) .
Properties
IUPAC Name |
benzyl 2-[[2-hydroxyethyl(methyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-18(11-12-20)13-16-9-5-6-10-19(16)17(21)22-14-15-7-3-2-4-8-15/h2-4,7-8,16,20H,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNIHBYFFMHBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353962-33-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including relevant case studies, research findings, and a summary of its chemical properties.
The molecular formula of the compound is , with a molecular weight of approximately 302.40 g/mol. The structure features a piperidine ring, which is known for its role in various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.40 g/mol |
| CAS Number | 1353962-33-0 |
| Synonyms | Benzyl 4-(((2-hydroxyethyl)(methyl)amino)methyl)piperidine-1-carboxylate |
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily due to the piperidine moiety which is prevalent in many bioactive compounds. Piperidine derivatives often exhibit a range of pharmacological effects including analgesic, anti-inflammatory, and neuroprotective activities.
Antimicrobial Activity
Research has indicated that derivatives of piperidine can possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- Antiparasitic Activity : A study investigated the antiparasitic potential of related piperidine compounds against Plasmodium falciparum, the causative agent of malaria. The results showed that certain analogs had IC50 values in the low micromolar range, indicating potent activity against resistant strains of the parasite .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage, likely through the modulation of antioxidant pathways .
- Cytotoxicity Assessment : A cytotoxicity assay was performed to evaluate the safety profile of this compound on mammalian cell lines (e.g., HepG2). The results indicated that it exhibited minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic use .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has good oral bioavailability and a favorable half-life, although more extensive studies are needed to fully characterize its pharmacokinetic profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Piperidine/Pyrrolidine Rings
Pyrrolidine Analogs
- 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353994-10-1) Key Differences: Replaces piperidine with pyrrolidine (5-membered ring) and substitutes the hydroxyethyl group with a chloro-acetyl moiety. The chloro-acetyl group introduces electrophilicity, which may affect reactivity or toxicity .
Piperidine Positional Isomers
- 4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS: 1353955-37-9) Key Differences: Substituent at the 4-position instead of 2, with an amino-ethyl group replacing hydroxyethyl. Impact: Positional isomerism may influence steric interactions with biological targets. The amino group increases basicity (pKa ~10–11) compared to the hydroxyethyl group (pKa ~14–15), affecting solubility and ionization at physiological pH .
Functional Group Modifications
Carboxylic Acid Derivatives
- 4-[2-(3-Carboxymethyl-indol-1-yl)-ethyl]-piperidine-1-carboxylic acid benzyl ester (CAS: 461052-33-5)
- Key Differences : Incorporates a carboxymethyl-indole group via an ethyl linker.
- Impact : The indole moiety enables π-π stacking interactions, while the carboxylic acid enhances water solubility. This contrasts with the target compound’s hydroxyethyl group, which offers hydrogen-bonding without aromaticity .
Fluorinated Analogs
- (3S,4S)-4-Fluoro-3-(2-phenyl-1H-indol-3-yl)-piperidine-1-carboxylic acid benzyl ester Key Differences: Fluorine substitution at the 4-position and an indole group at the 3-position. Impact: Fluorine’s electronegativity improves metabolic stability and membrane permeability.
Ester Group Variations
Tert-Butyl Esters
- 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester Key Differences: Tert-butyl ester replaces benzyl ester. Impact: The tert-butyl group increases steric hindrance, slowing ester hydrolysis and prolonging half-life. However, it reduces aromatic interactions compared to the benzyl group .
Cyclic Esters
- 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid butyl ester
Research Findings and Functional Implications
Structure-Activity Relationships (SAR)
- Hydrogen-Bonding Capacity: Compounds with hydroxyethyl or amino groups (e.g., target compound and CAS: 1353955-37-9) exhibit stronger hydrogen-bonding with receptors like adenosine A2A, correlating with higher potency in cAMP modulation .
- Metabolic Stability : Fluorinated analogs (e.g., CAS: 135062-02-1) show prolonged half-life due to resistance to cytochrome P450 oxidation .
- Steric Effects : Bulky substituents (e.g., indole in CAS: 461052-33-5) reduce off-target interactions but may limit bioavailability .
Pharmacokinetic Properties
| Compound | LogP | Hydrolytic Stability | T₁/₂ (h) |
|---|---|---|---|
| Target compound | 2.1 | Moderate (benzyl ester) | 3.5 |
| 4-Aminopiperidine analog (CAS: 17124-73-1) | 1.8 | High (amine protonation) | 6.2 |
| Tert-butyl ester analog | 3.0 | High | 8.0 |
| Carboxymethyl-indole analog | 1.5 | Low (acidic hydrolysis) | 1.2 |
Data inferred from structural analogs and hydrolysis trends .
Preparation Methods
Core Piperidine Intermediate Synthesis
The piperidine backbone is typically derived from 1-benzylpiperidine-4-carboxylic acid or its ester derivatives. A common approach involves:
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Reductive Amination : Reaction of 4-piperidone with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to form the benzyl-protected piperidine.
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Alkylation of Secondary Amines : Introduction of the [(2-hydroxyethyl)(methyl)amino]methyl group via nucleophilic substitution. For example, treatment of 2-(chloromethyl)piperidine-1-carboxylic acid benzyl ester with N-methyl-2-aminoethanol in the presence of K₂CO₃ yields the target compound.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Piperidine alkylation | N-methyl-2-aminoethanol, K₂CO₃, DMF, 80°C | 72 | >95 |
Protection/Deprotection Strategies
Benzyl Ester Protection
The benzyl ester group is introduced early to protect the carboxylic acid functionality during subsequent reactions:
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Benzyl Chloroformate Activation : Reaction of piperidine-4-carboxylic acid with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
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Selective Deprotection : The benzyl group is retained throughout the synthesis to prevent undesired side reactions at the carboxylic acid site.
Stability Analysis:
| Protecting Group | Stability in Acidic Conditions | Stability in Basic Conditions | Reference |
|---|---|---|---|
| Benzyl ester | High (pH < 3) | Moderate (pH 8–10) |
Catalytic Hydrogenation and Cyclization
Cyclization via Mannich Reaction
A Mannich reaction is employed to introduce the [(2-hydroxyethyl)(methyl)amino]methyl side chain:
Optimization Findings:
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| Reaction temperature | 78°C | +15% | |
| Catalyst (AcOH) | 10 mol% | +20% |
Purification and Characterization
Chromatographic Techniques
Analytical Validation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.62 (t, J=6.0 Hz, 2H, CH₂OH) | |
| HPLC | Retention time: 8.2 min (C18 column, MeCN/H₂O 70:30) |
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements utilize microreactors for improved heat transfer and reaction control:
Green Chemistry Approaches
-
Solvent Replacement : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Catalyst Recycling : Pd/C catalysts reused up to 5 cycles without loss of activity.
Comparative Analysis of Methods
Q & A
Q. What are the critical safety protocols for handling 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
- Waste Disposal : Segregate chemical waste in labeled, airtight containers. Collaborate with certified waste management services for environmentally safe disposal, as improper handling may violate regulatory guidelines .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to healthcare providers .
Q. Which synthetic routes are effective for preparing this compound, and what are common intermediates?
- Methodological Guidance :
- Esterification and Protection Strategies : Utilize tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive amine functionalities during multi-step syntheses. For example, tert-butyl esters are stable under acidic conditions and can be deprotected using trifluoroacetic acid .
- Key Intermediates : Piperidine derivatives with protected amines (e.g., 4-(benzyloxycarbonylamino)piperidine-1-carboxylic acid tert-butyl ester) are frequently employed. Reaction conditions (e.g., palladium-catalyzed reductive cyclization) may enhance yield .
Q. How can researchers assess the purity and structural integrity of this compound?
- Methodological Guidance :
- Melting Point Analysis : Compare observed melting points (e.g., 187–190°C for structurally similar piperazine derivatives) with literature values to assess purity .
- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for resolution .
- Spectroscopic Confirmation : Perform H/C NMR to verify substituent positions. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Guidance :
- Dynamic NMR Studies : Variable-temperature NMR can resolve overlapping signals caused by conformational exchange. For example, piperidine ring puckering may lead to unexpected splitting .
- Computational Modeling : Employ density functional theory (DFT) to predict H/C chemical shifts. Compare calculated and experimental spectra using software like Gaussian or ACD/Labs .
- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns and assign stereochemistry .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?
- Methodological Guidance :
- Protection-Deprotection Sequences : Protect hydroxyl and amine groups with acid-labile Boc or base-labile Cbz groups to prevent side reactions. For example, benzyl esters can be cleaved via hydrogenolysis .
- Catalytic Systems : Use palladium catalysts (e.g., Pd/C or Pd(OAc)) for reductive amination or cross-coupling steps. Optimize solvent systems (e.g., DMF for polar intermediates) and reaction temperatures .
- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates. Use silica gel chromatography with gradient elution (hexane/ethyl acetate) for purification .
Q. How can researchers address stability issues during long-term storage of this compound?
- Methodological Guidance :
- Storage Conditions : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% relative humidity) and track purity via HPLC every 3 months. Use mass spectrometry to identify degradation products (e.g., hydrolyzed esters) .
- Lyophilization : For hygroscopic derivatives, lyophilize the compound and store as a free-flowing powder to minimize moisture uptake .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and observed molecular weights (e.g., via mass spectrometry) be investigated?
- Methodological Guidance :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas using HRMS with electrospray ionization (ESI+). Calibrate instruments daily with standard references (e.g., sodium trifluoroacetate) .
- Isotopic Pattern Analysis : Check for unexpected isotopic peaks (e.g., bromine or chlorine adducts) that may arise from impurities or solvent interactions .
- Synthetic Replication : Repeat the synthesis with rigorously dried solvents and reagents to rule out environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
